molecular formula C24H24N2O2 B3845817 N,N'-dibenzyl-N,N'-dimethylterephthalamide

N,N'-dibenzyl-N,N'-dimethylterephthalamide

Cat. No.: B3845817
M. Wt: 372.5 g/mol
InChI Key: FGLLFXIWNAWUCD-UHFFFAOYSA-N
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Description

Chemical Structure and Formula
N,N'-Dibenzyl-N,N'-dimethylterephthalamide is a terephthalamide derivative with the molecular formula C₂₄H₂₄N₂O₂, consisting of a benzene-1,4-dicarboxamide core substituted with benzyl (C₆H₅CH₂–) and methyl (–CH₃) groups on the amide nitrogens. The terephthaloyl backbone provides rigidity, while the bulky benzyl and methyl substituents influence solubility and reactivity.

For example, N,N'-dibenzyl derivatives are typically synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting terephthaloyl chloride with a stoichiometric excess of N-benzyl-N-methylamine in the presence of a base (e.g., triethylamine) to form the diamide .

Properties

IUPAC Name

1-N,4-N-dibenzyl-1-N,4-N-dimethylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-25(17-19-9-5-3-6-10-19)23(27)21-13-15-22(16-14-21)24(28)26(2)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLLFXIWNAWUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Terephthalamide Derivatives

N,N′-Bis(2-hydroxyethyl)terephthalamide (C₁₂H₁₆N₂O₄)
  • Substituents : Hydroxyethyl (–CH₂CH₂OH) groups.
  • Properties: Increased hydrophilicity due to hydroxyl groups, enhancing solubility in polar solvents like water or ethanol .
  • Applications: Potential use in hydrogels or drug delivery systems due to hydrogen-bonding networks.
N,N′-Dimethylphthalamide (C₁₀H₁₂N₂O₂)
  • Structure : Phthalic diamide (1,2-dicarboxamide isomer of terephthalamide).
  • Substituents : Methyl groups.
  • Properties : Lower molecular weight and higher symmetry compared to the benzyl-substituted analog. Crystallizes in orthorhombic systems with strong N–H···O hydrogen bonds .
  • Applications : Intermediate in polymer synthesis (e.g., polyamides).

Aliphatic and Aromatic Diamides

N,N'-Dibenzyl-N,N'-Dimethyloxamide (C₁₈H₂₀N₂O₂)
  • Core : Oxalic diamide (shorter aliphatic chain between amides).
  • Substituents : Benzyl and methyl groups.
  • Properties : Reduced rigidity compared to terephthalamides. Soluble in chlorinated solvents (e.g., CHCl₃) due to aromatic substituents .
  • Applications : Ligand in coordination chemistry.
N,N,N',N'-Tetrabutylpentanediamide (C₂₁H₄₂N₂O₂)
  • Core : Pentanediamide (five-carbon aliphatic chain).
  • Substituents : Butyl groups.
  • Properties : Highly hydrophobic; used in liquid-liquid extraction for metal ions .

Ethylenediamine Derivatives

N,N'-Dibenzyl-N,N'-Dimethylethylenediamine (C₁₈H₂₄N₂)
  • Structure : Ethylenediamine backbone with benzyl and methyl substituents.
  • Properties : Forms stable dications (e.g., (dbtmen)²⁺) for synthesizing insoluble metal complexes (e.g., (dbtmen)[MoS₄]) .
  • Applications: Template in inorganic-organic hybrid materials.

Comparative Data Table

Compound Molecular Formula Core Structure Substituents Key Properties Applications
N,N'-Dibenzyl-N,N'-dimethylterephthalamide C₂₄H₂₄N₂O₂ Terephthalamide Benzyl, Methyl High thermal stability, moderate solubility in DMF Polymer intermediates
N,N′-Bis(2-hydroxyethyl)terephthalamide C₁₂H₁₆N₂O₄ Terephthalamide Hydroxyethyl Hydrophilic, forms hydrogen bonds Hydrogels, drug delivery
N,N′-Dimethylphthalamide C₁₀H₁₂N₂O₂ Phthalamide (1,2-) Methyl High symmetry, crystallinity Polyamide synthesis
N,N'-Dibenzyl-N,N'-dimethyloxamide C₁₈H₂₀N₂O₂ Oxalic diamide Benzyl, Methyl Flexible backbone, chlorinated solvent solubility Coordination chemistry
N,N,N',N'-Tetrabutylpentanediamide C₂₁H₄₂N₂O₂ Pentanediamide Butyl Hydrophobic, liquid-liquid extraction Metal ion separation

Research Findings and Contrasts

  • Hydrogen-Bonding Patterns : Terephthalamides (e.g., N,N′-bis(2-hydroxyethyl)terephthalamide) exhibit stronger intermolecular N–H···O bonds compared to aliphatic diamides like N,N,N',N'-tetrabutylpentanediamide, which rely on van der Waals interactions .
  • Steric vs. Electronic Effects : Benzyl groups in this compound introduce steric hindrance, reducing reactivity toward electrophiles compared to smaller substituents (e.g., methyl in N,N′-dimethylphthalamide) .
  • Coordination Chemistry : Ethylenediamine derivatives (e.g., N,N'-dibenzyl-N,N'-dimethylethylenediamine) form stable complexes with transition metals, whereas terephthalamides are less explored in this context .

Q & A

Basic: What are the standard synthetic routes for N,N'-dibenzyl-N,N'-dimethylterephthalamide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between terephthalic acid derivatives and amines. A common method involves reacting terephthalic acid with N-methylbenzylamine in the presence of a sulfonating agent (e.g., SO₃ in H₂SO₄) at elevated temperatures (~80°C). For example, Example 5 in achieved an 83% yield by heating terephthalic acid with N-methylformamide in sulfuric acid for 360 minutes . Optimization focuses on:

  • Molar ratios : Excess amine (≥4:1 amine:acid) improves yield.
  • Catalyst selection : Sulfuric acid or phosphorylating agents (e.g., dibenzyl-N,N-dialkylaminophosphines) enhance reaction efficiency .
  • Temperature control : Prolonged heating (>6 hours) at 80–100°C ensures complete amidification.

Advanced: How do steric and electronic effects of substituents influence the crystallographic packing of terephthalamide derivatives?

Crystal structures (e.g., ) reveal that bulky substituents like benzyl groups induce non-coplanar arrangements, reducing π-π stacking. For instance:

  • Hydrogen bonding : N–H···O(P) and O–H···O interactions stabilize centrosymmetric dimers, as seen in N,N′-dibenzyl-N,N′-dimethylphosphoric diamide (P1 space group, β = 101.789°) .
  • Steric hindrance : Bulky substituents (e.g., 2-fluorobenzoyl in ) distort the tetrahedral geometry around phosphorus, altering bond angles (average 109.47°) and packing density .
  • Symmetry : Halogen substituents (e.g., Cl in ) introduce dipole-dipole interactions, affecting lattice parameters (e.g., a = 10.1979 Å, c = 11.540 Å) .

Basic: What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirms benzyl and methyl group integration (e.g., δ 2.8–3.2 ppm for N–CH₃, δ 4.5–4.8 ppm for benzyl CH₂) .
  • IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 316.363 for C₂₀H₁₆N₂O₂ derivatives) .

Advanced: How can conflicting crystallographic data on hydrogen bonding patterns be resolved?

Discrepancies arise from solvent polarity and crystallization conditions:

  • Solvent effects : Polar solvents (e.g., DMSO) promote stronger N–H···O bonds, while apolar solvents favor weaker van der Waals interactions .
  • Temperature-dependent studies : Cooling rates during crystallization affect dimer formation (e.g., slower cooling enhances centrosymmetric packing) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict hydrogen bond energies (e.g., N–H···O ≈ 20–30 kJ/mol) to validate experimental data .

Basic: What safety protocols are recommended for handling this compound?

  • Hazard classification : Classified under IMDG Code 4.1 (self-reactive substances) when in paste form (≤72% concentration) due to decomposition risks .
  • Handling : Use fume hoods, nitrile gloves, and avoid contact with oxidizing agents.
  • Storage : Store at ≤25°C in airtight containers with desiccants to prevent hydrolysis .

Advanced: What mechanistic insights explain variations in synthetic yields across similar terephthalamides?

Yield discrepancies (e.g., 83% in vs. lower yields in other studies) stem from:

  • Intermediate stability : Carboxylic acid intermediates (e.g., N,N-dimethylterephthalamic acid) may undergo side reactions (e.g., decarboxylation) under prolonged heating .
  • Catalyst deactivation : Phosphorylating agents () can form stable byproducts (e.g., hexaalkylphosphorigsäure-triamide), reducing catalytic efficiency .
  • Steric effects : Bulky benzyl groups slow nucleophilic attack on the carbonyl carbon, requiring higher temperatures or longer reaction times .

Basic: How is the purity of this compound assessed post-synthesis?

  • Chromatography : HPLC or GC with UV/Vis detection (e.g., λ = 254 nm) identifies impurities (<1% threshold) .
  • Elemental analysis : Matches experimental C/H/N/O percentages to theoretical values (e.g., C: 75.9%, H: 5.1%, N: 8.9% for C₂₀H₁₆N₂O₂) .
  • Melting point : Sharp melting ranges (e.g., 180–182°C) confirm crystallinity and purity .

Advanced: What computational tools predict the environmental persistence of terephthalamide derivatives?

  • QSPR models : Correlate logP values (e.g., 3.2 for N,N'-dibenzyl derivatives) with biodegradation half-lives .
  • Molecular dynamics (MD) : Simulates hydrolysis pathways in aqueous environments (e.g., acid-catalyzed cleavage of amide bonds) .
  • Ecotoxicity assays : Daphnia magna or algae growth inhibition tests quantify LC₅₀ values (e.g., >100 mg/L for low toxicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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